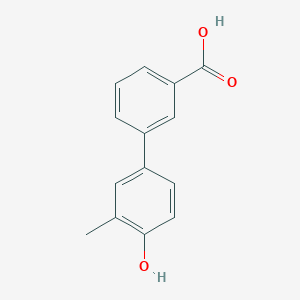
4-Cyano-3-(trifluoromethyl)phenylboronic acid
概要
説明
4-Cyano-3-(trifluoromethyl)phenylboronic acid is an organoboron compound that features a cyano group and a trifluoromethyl group attached to a phenyl ring, with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
作用機序
Target of Action
The primary target of 4-Cyano-3-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium–carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling reaction . These conditions are exceptionally mild and tolerant to various functional groups . The stability of the organoboron reagent used in the reaction also plays a crucial role .
準備方法
Synthetic Routes and Reaction Conditions
4-Cyano-3-(trifluoromethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 4-cyano-3-(trifluoromethyl)phenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is facilitated by a base such as potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale borylation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining efficiency and safety .
化学反応の分析
Types of Reactions
4-Cyano-3-(trifluoromethyl)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is catalyzed by palladium and typically occurs under mild conditions, making it highly functional group tolerant .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and boron reagents (e.g., bis(pinacolato)diboron).
Conditions: Mild temperatures (50-80°C), inert atmosphere (e.g., nitrogen or argon), and solvents such as toluene or ethanol.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
4-Cyano-3-(trifluoromethyl)phenylboronic acid is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:
類似化合物との比較
4-Cyano-3-(trifluoromethyl)phenylboronic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylboronic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.
3-(Trifluoromethyl)phenylboronic acid: Has the trifluoromethyl group in a different position, affecting its reactivity and selectivity in cross-coupling reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethyl group, leading to different electronic properties and reactivity.
The presence of both the cyano and trifluoromethyl groups in this compound imparts unique electronic and steric properties, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
[4-cyano-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)7-3-6(9(14)15)2-1-5(7)4-13/h1-3,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQDFMCBPJKZJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681547 | |
| Record name | [4-Cyano-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915299-32-0 | |
| Record name | [4-Cyano-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1463785.png)
![5-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1463786.png)
![9-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463787.png)

![4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1463790.png)


![1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B1463794.png)

![1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1463800.png)

![Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate](/img/structure/B1463804.png)
